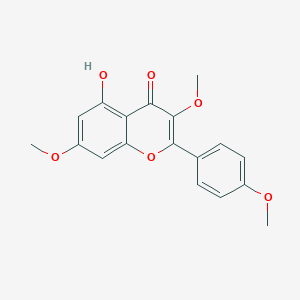
Kaempferol 3,7,4'-trimethyl ether
描述
山奈酚3,7,4’-三甲醚是一种从巨叶天竺桂叶中分离出的黄酮醇苷元。 它以其抗氧化活性而闻名,是山奈酚的衍生物,山奈酚是一种在各种植物中发现的,经过充分研究的黄酮类化合物 。 该化合物的分子式为C18H16O6,分子量为328.32 g/mol .
作用机制
山奈酚3,7,4’-三甲醚主要通过其抗氧化和抗炎特性发挥作用。 它清除自由基,从而防止DNA损伤并抑制癌细胞增殖 。 该化合物还调节各种信号通路,包括Nrf2通路,该通路调节抗氧化蛋白的表达 .
生化分析
Cellular Effects
Kaempferol 3,7,4’-trimethyl ether has been shown to have anti-cancer properties . It alters many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
准备方法
合成路线和反应条件
山奈酚3,7,4’-三甲醚通常通过山奈酚的甲基化合成。 该过程涉及山奈酚与甲醇在催化剂存在下反应,通常在加热条件下进行 。该反应可以用以下方式表示:
Kaempferol+3CH3OH→Kaempferol 3,7,4’-trimethyl ether+3H2O
工业生产方法
山奈酚3,7,4’-三甲醚的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业反应器和优化的反应条件,以确保高产率和纯度。 然后通过结晶或色谱技术纯化该化合物 {_svg_5}.
化学反应分析
反应类型
山奈酚3,7,4’-三甲醚会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌类。
还原: 还原反应可以将其转化为二氢衍生物。
取代: 它可以发生亲核取代反应,特别是在羟基处.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和过氧化氢(H2O2)。
还原: 使用硼氢化钠(NaBH4)等还原剂。
取代: 卤代烷和碱等试剂用于取代反应.
主要产物
科学研究应用
山奈酚3,7,4’-三甲醚具有广泛的科学研究应用:
相似化合物的比较
类似化合物
山奈酚: 母体化合物,以其广泛的生物活性而闻名。
槲皮素: 另一种具有类似抗氧化特性的黄酮醇。
独特性
山奈酚3,7,4’-三甲醚因其独特的甲基化模式而独一无二,与母体化合物山奈酚相比,它增强了其稳定性和生物利用度 。这使其在需要延长抗氧化活性的应用中特别有用。
属性
IUPAC Name |
5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)17-18(23-3)16(20)15-13(19)8-12(22-2)9-14(15)24-17/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQWAMGRHJQANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165752 | |
| Record name | Kaempferol trimethylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15486-34-7 | |
| Record name | 5-Hydroxy-3,7,4′-trimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol trimethylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaempferol trimethylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of Kaempferol 3,7,4'-trimethyl ether?
A1: this compound has been identified in various plant species. Some notable examples include:
- Siparuna gigantotepala: This plant, found in [], yielded this compound alongside other flavonoids during phytochemical investigations.
- Ballota saxatilis subsp. saxatilis: This subspecies contains this compound as one of its flavone aglycones. []
- Terminalia catappa L.: This plant, commonly known as the Indian almond, has been found to contain this compound in its leaves. []
Q2: What methods are used to identify and quantify this compound in plant extracts?
A2: Researchers utilize a combination of techniques to characterize and quantify this compound:
- Chromatographic Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate this compound from other compounds in plant extracts. [, ]
- Spectroscopic Identification: The identity of this compound is confirmed through spectroscopic analyses, including:
- Comparison with Standards: The identity of this compound is further confirmed by comparing its chromatographic and spectroscopic data with known standards. []
Q3: Are there any studies investigating the potential anti-inflammatory properties of compounds structurally similar to this compound?
A4: Yes, studies on Boesenbergia longiflora, a plant rich in flavonoids and diarylheptanoids, have shown promising anti-inflammatory properties. [] While this compound itself was not the most potent compound in this context, it exhibited moderate inhibitory activity against nitric oxide (NO) release in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. [] This finding suggests that further exploration of this compound and its structural analogs in the context of inflammation is warranted.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


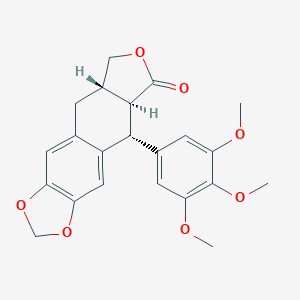
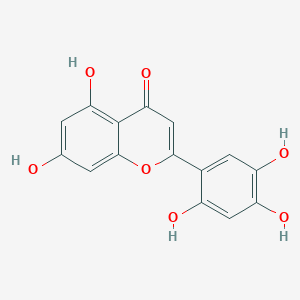
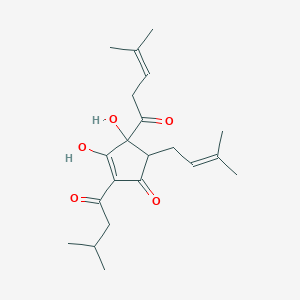
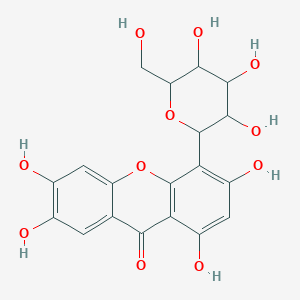
![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)
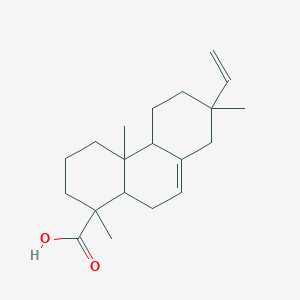
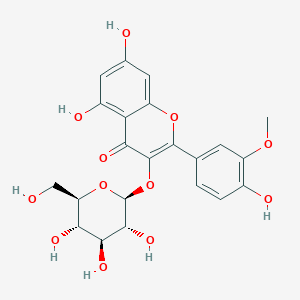
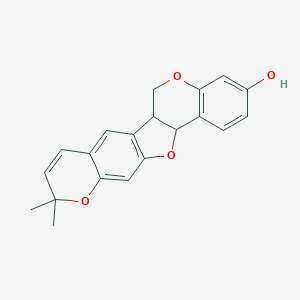
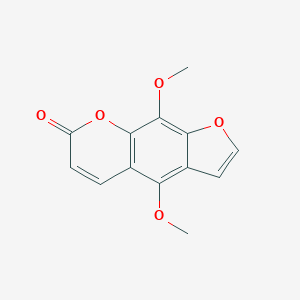
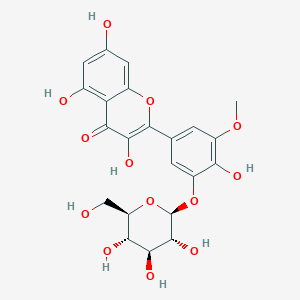
![(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B191616.png)
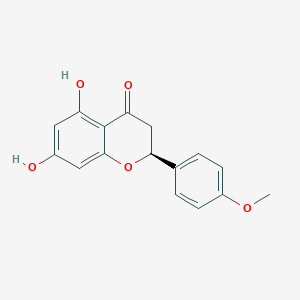

![5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol](/img/structure/B191627.png)
